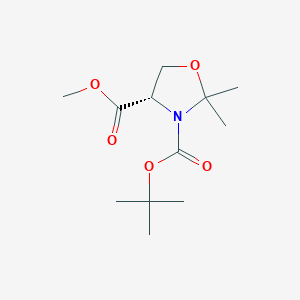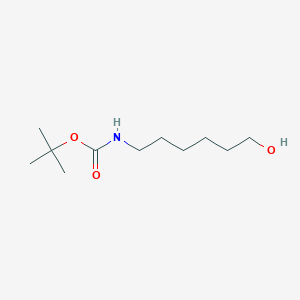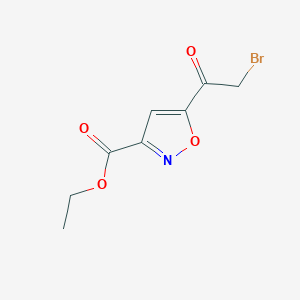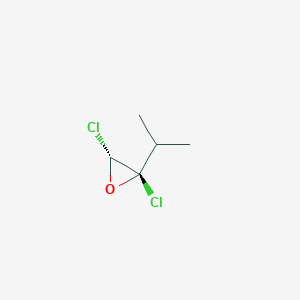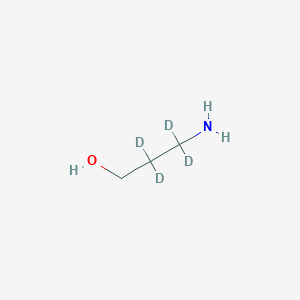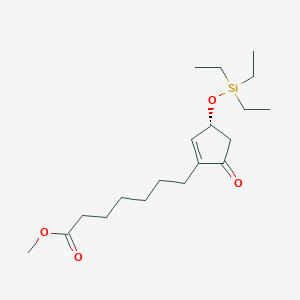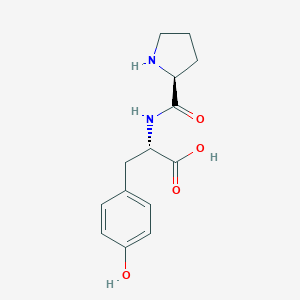
n-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It may also act by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods. However, it has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide. One direction is to study its potential use in the treatment of cancer. It has been shown to have anticancer activity in vitro, and further studies are needed to determine its effectiveness in vivo. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its effectiveness in humans. Additionally, further studies are needed to fully understand its mechanism of action and to improve its bioavailability.
Méthodes De Synthèse
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-Butyl-1,3,4-thiadiazole-2-thiol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide as a white solid with a high yield.
Applications De Recherche Scientifique
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
19918-49-1 |
|---|---|
Nom du produit |
n-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
Formule moléculaire |
C13H17N3O2S2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O2S2/c1-3-4-5-12-14-15-13(19-12)16-20(17,18)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,16) |
Clé InChI |
OFWASDFJBMOHBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Synonymes |
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



